[1,6]Naphthyridine dihydrochloride
Overview
Description
[1,6]Naphthyridine dihydrochloride is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which consists of fused-ring systems formed by the fusion of two pyridine rings through adjacent carbon atoms. This compound is known for its significant pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,6]Naphthyridine dihydrochloride typically involves the reaction of ketones, malononitrile, and amines. One method involves grinding these reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro [1,6]-naphthyridine derivatives in high yields . Another approach includes the reaction of pre-prepared 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in dimethylformamide/water under stirring conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for scalability and yield, are applied.
Chemical Reactions Analysis
Types of Reactions: [1,6]Naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to naphthyridine N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenating agents, alkyl halides, and arylboronic acids.
Major Products:
Oxidation: Naphthyridine N-oxides.
Reduction: Dihydro-naphthyridines.
Substitution: Monoarylated and diarylated naphthyridines.
Scientific Research Applications
[1,6]Naphthyridine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in inhibiting various enzymes and receptors.
Medicine: Explored for its anticancer, anti-HIV, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of diagnostic agents and photophysical applications.
Mechanism of Action
The mechanism of action of [1,6]Naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as topoisomerase I and kinases like mTOR and c-Met kinase. These interactions lead to the disruption of cellular processes essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer with similar pharmacological activities but different nitrogen atom positions.
1,8-Naphthyridine: Known for its use in synthesizing ligands for various receptors.
Uniqueness: [1,6]Naphthyridine dihydrochloride is unique due to its specific nitrogen atom arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its diverse pharmacological properties make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,6-naphthyridine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2.2ClH/c1-2-7-6-9-5-3-8(7)10-4-1;;/h1-6H;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGGDAGJVDTPHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)N=C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705253 | |
Record name | 1,6-Naphthyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54902-68-0 | |
Record name | 1,6-Naphthyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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